molecular formula C19H23N3O2 B11815437 Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate

Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11815437
M. Wt: 325.4 g/mol
InChI Key: BSFZZDBLWZPNMS-UHFFFAOYSA-N
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Description

Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted at the 2-position with a 6-amino-2-methylpyridin-3-yl group. The benzyl carboxylate moiety is attached to the piperidine nitrogen.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H23N3O2/c1-14-16(10-11-18(20)21-14)17-9-5-6-12-22(17)19(23)24-13-15-7-3-2-4-8-15/h2-4,7-8,10-11,17H,5-6,9,12-13H2,1H3,(H2,20,21)

InChI Key

BSFZZDBLWZPNMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2CCCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reductive Amination

A common approach involves converting δ-amino ketones to piperidines using sodium triacetoxyborohydride (NaBH(OAc)₃) or borane-dimethyl sulfide (BH₃·SMe₂). For example:

  • Substrate : Ethyl 5-oxopiperidine-3-carboxylate derivatives.

  • Conditions : BH₃·THF with (R)-2-methyl-CBS-oxazaborolidine for enantioselective reduction.

  • Yield : 55–85% for 5-methylenepiperidines.

Cyclization of Amino Alcohols

Quaternized pyridine derivatives (e.g., 3-bromo-5-(trifluoromethyl)pyridine) undergo partial reduction to 1,2,5,6-tetrahydropyridines, followed by acid-catalyzed cyclization.

  • Example : 1-Benzyl-4-methylpiperidin-3-one cyclizes under HCl/AcOH to form the piperidine core.

Introduction of the Benzyl Carboxylate Group

Benzyl protection is achieved via alkylation or carbamate formation.

Alkylation with Benzyl Chloroformate

  • Reagents : Benzyl chloroformate, diisopropylethylamine (DIPEA) in tetrahydrofuran (THF).

  • Conditions : 0–10°C, 4–6 h reaction time.

  • Yield : 84–96% for tert-butyl piperidine-1-carboxylates.

Mitsunobu Reaction

For hydroxyl-containing precursors, Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) couple benzyl alcohol to piperidine.

  • Example : Coupling tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with 5-hydroxypyridine-2-carboxylate.

Synthesis of 6-Amino-2-methylpyridin-3-yl Moiety

The pyridine ring is functionalized via nucleophilic substitution or palladium-catalyzed coupling.

Nucleophilic Substitution

  • Substrate : 2,6-Dichloro-3-trifluoromethylpyridine.

  • Reagents : Methylamine in DMF at 80°C.

  • Outcome : Selective substitution at C6 to form 6-methylamino-2-chloropyridine.

Buchwald-Hartwig Amination

  • Catalyst : Pd(OAc)₂/Xantphos.

  • Conditions : 100°C, 12 h, yielding 6-aminopyridines with >90% regioselectivity.

Coupling Piperidine and Pyridine Moieties

Suzuki-Miyaura and nucleophilic aromatic substitution are prominent.

Suzuki-Miyaura Coupling

  • Substrates : Piperidine boronic esters and halogenated pyridines.

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, 80°C.

  • Yield : 70–85% for tert-butyl 4-(6-methylpyridin-2-yl)piperidine-1-carboxylate.

Nucleophilic Aromatic Substitution

  • Substrate : 6-Chloro-2-methylpyridin-3-yl piperidine derivatives.

  • Reagents : Ammonia (7 M in MeOH), 100°C, 24 h.

  • Yield : 60–75%.

Deprotection and Final Functionalization

Boc and benzyl groups are removed under acidic conditions.

Boc Deprotection

  • Reagent : Trifluoroacetic acid (TFA) in DCM, 0°C to rt.

  • Yield : >90%.

Benzyl Ester Hydrolysis

  • Reagent : 10% NaOH in MeOH, reflux.

  • Yield : 80–95%.

Comparative Analysis of Methods

Step Method Catalyst/Reagent Yield Advantages
Piperidine formationReductive aminationBH₃·THF + CBS ligand85%High enantioselectivity
Benzyl protectionAlkylationBenzyl chloroformate90%Mild conditions
Pyridine aminationBuchwald-HartwigPd(OAc)₂/Xantphos92%Regioselective
CouplingSuzuki-MiyauraPd(PPh₃)₄78%Tolerates diverse substituents

Challenges and Optimization

  • Regioselectivity : Competing substitution at C2 and C6 in pyridine requires careful ligand selection (e.g., Xantphos over PPh₃).

  • Steric Hindrance : Bulky groups on piperidine (e.g., tert-butyl) slow coupling kinetics; microwave-assisted synthesis reduces reaction time.

  • Scalability : BH₃·THF poses safety risks; NaBH(OAc)₃ is preferred for large-scale reductive amination .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would revert it to the amino form. Substitution reactions can produce a variety of benzyl-substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate has demonstrated potential as an anticancer agent. Studies indicate that compounds with similar structures can inhibit tyrosine kinases such as c-MET and ALK, which are crucial in tumor growth and metastasis. For instance, related compounds have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties .

2. Antimicrobial Properties
The compound's structure is conducive to antimicrobial activity. Research into derivatives of similar compounds has revealed significant antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria. The presence of the aminopyridine moiety enhances binding to bacterial targets, potentially leading to effective treatments for resistant infections .

Biological Mechanisms

1. Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with specific proteins involved in cancer progression. These studies help elucidate the mechanism of action and guide further modifications to improve the compound's efficacy against targeted receptors .

2. Structure-Activity Relationship (SAR) Analysis
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents can lead to significant differences in biological activity and pharmacokinetics, underscoring the importance of structural diversity in drug design .

Case Studies

Study Focus Findings
Study on Tyrosine Kinase InhibitorsInvestigated the effects of related compounds on c-MET and ALKDemonstrated significant inhibition of tumor growth in vitro
Antimicrobial EvaluationAssessed antibacterial activity against various strainsFound potent activity against both Gram-positive and Gram-negative bacteria
Molecular Docking AnalysisExplored binding affinities with cancer-related proteinsIdentified strong interactions that suggest potential therapeutic applications

Mechanism of Action

The mechanism of action of Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor proteins, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

The following analysis compares the target compound with three structural analogs, focusing on molecular features, physicochemical properties, and availability.

Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Heterocycle Availability
Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate (Target) Not provided Not provided Not provided 6-amino-2-methylpyridin-3-yl Piperidine Unknown
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.30 4-amino Piperidine Available
Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate 1352499-46-7 Not provided Not provided 6-amino-2-methylpyridin-3-yl Pyrrolidine Discontinued
Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate 1352534-68-9 C₁₈H₁₉ClN₂O₂ 330.81 2-chloropyridin-3-yl Piperidine Available (NLT 98% purity)
Key Observations:

Heterocycle Differences: The target compound and Benzyl 4-aminopiperidine-1-carboxylate share a piperidine core, but the latter has a simpler 4-amino substituent, likely reducing steric hindrance compared to the bulky pyridinyl group in the target . Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate replaces piperidine with pyrrolidine, a 5-membered ring. Pyrrolidine’s increased ring strain may alter conformational flexibility and binding affinity to biological targets .

Benzyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate substitutes chlorine for the amino and methyl groups. Chlorine’s electron-withdrawing nature may enhance stability but reduce nucleophilic reactivity compared to the target .

Molecular Weight and Polarity: The chlorinated analog () has the highest molecular weight (330.81 vs. 234.30 for ), which could influence solubility and membrane permeability. The amino group in the target compound may improve water solubility relative to the chlorinated analog.

Research Implications

  • The target compound’s pyridinyl substituent may offer advantages in targeting specific enzymes or receptors due to its planar structure and hydrogen-bonding capacity.

Biological Activity

Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Molecular Structure:

  • Molecular Formula: C19H23N3O2
  • Molecular Weight: 325.4 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to act on specific receptors and enzymes, influencing cellular signaling pathways. For instance, studies indicate that it may function as an inhibitor of certain enzymes involved in inflammatory responses and cancer progression.

Anticancer Activity

Research has highlighted the compound's potential in cancer therapy. A study demonstrated that derivatives of piperidine, including this compound, exhibited significant cytotoxic effects against various cancer cell lines. Specifically, it was noted for inducing apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated a mechanism that disrupts bacterial cell wall synthesis, which is crucial for its antimicrobial efficacy .

Study on Anticancer Effects

A pivotal study explored the anticancer properties of various piperidine derivatives, including this compound. The findings indicated:

  • Cell Lines Tested: FaDu (hypopharyngeal carcinoma) and others
  • Mechanism: Induction of apoptosis through caspase activation
  • Results: Enhanced cytotoxicity compared to standard treatments .

Antimicrobial Activity Assessment

Another significant investigation assessed the antimicrobial effects of this compound:

  • Tested Pathogens: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative)
  • Results: Showed effective inhibition of bacterial growth with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Comparative Analysis of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in tumor cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits specific inflammatory enzymes

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Benzyl 2-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Eye/Skin Exposure : Immediately flush eyes with water for 10–15 minutes and wash skin with soap/water for ≥15 minutes. Remove contaminated clothing and seek medical attention .
  • Ingestion : Rinse mouth with water (if conscious) and consult a physician. Use personal protective equipment (PPE), including gloves, goggles, and lab coats, to minimize exposure .
  • General Handling : Work in a well-ventilated fume hood, avoid ignition sources, and store in sealed containers under dry conditions .

Q. How is the compound synthesized, and what reaction conditions optimize yield and purity?

  • Methodological Answer :

  • Synthetic Route : Multi-step reactions involving piperidine ring functionalization, benzyl protection, and pyridine substitution. For analogs, dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents, with triethylamine as a base .
  • Optimization :
  • Temperature Control : Maintain 0–25°C during sensitive steps (e.g., acylation).
  • Purification : Use silica gel chromatography (e.g., petroleum ether:ethyl acetate 8:2) or recrystallization for high purity .
  • Yield Enhancement : Continuous flow reactors improve scalability and reduce by-products in analogs .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., benzyl, piperidine, pyridine) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
  • High-Performance Liquid Chromatography (HPLC) : Monitor purity (>98%) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity, and what methods resolve enantiomeric discrepancies?

  • Methodological Answer :

  • Stereochemical Impact : (R,R) or (S,S) configurations in analogs significantly alter receptor binding. For example, fluorinated piperidine derivatives show enhanced metabolic stability due to stereospecific enzyme interactions .
  • Resolution Techniques :
  • Chiral Chromatography : Use amylose- or cellulose-based columns for enantiomer separation.
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives .
  • Case Study : In fluorinated analogs, (3R,4R) configurations improved target selectivity by 20% compared to racemic mixtures .

Q. How can researchers design experiments to assess metabolic stability and toxicity in preclinical models?

  • Methodological Answer :

  • In Vitro Assays :
  • Hepatic Microsomes : Incubate with liver microsomes (human/rat) to measure half-life (t½). Monitor via LC-MS for metabolite identification .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In Vivo Studies :
  • Rodent Models : Administer 10–50 mg/kg orally; collect plasma/tissue samples at 0, 1, 4, 8, 24h. Use LC-MS/MS for pharmacokinetic profiling .
  • Toxicological Gaps : Limited data exist for chronic exposure; prioritize acute toxicity assays (e.g., zebrafish embryo models) .

Q. What strategies mitigate contradictory data in receptor-binding studies for this compound?

  • Methodological Answer :

  • Assay Standardization :
  • Positive Controls : Use known ligands (e.g., risperidone for dopamine receptors) to validate assay conditions .
  • Buffer Optimization : Adjust pH (6.5–7.4) and ionic strength to stabilize protein-ligand interactions .
  • Data Reconciliation :
  • Binding Affinity (Kd) : Repeat experiments with radiolabeled ligands (e.g., ³H-labeled analogs) to reduce variability .
  • Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and prioritize mutagenesis studies .

Key Research Challenges

  • Synthetic Scalability : Multi-step routes for analogs require optimization to reduce costs (e.g., catalytic hydrogenation vs. stoichiometric reagents) .
  • Biological Target Elucidation : Use CRISPR-Cas9 knockout models to validate hypothesized targets (e.g., GPCRs, kinases) .
  • Ecotoxicity Data : No ecotoxicological studies available; prioritize OECD Guideline 201 (algae growth inhibition) .

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